molecular formula C23H26N2O5 B563381 Quinaprilat-d5 CAS No. 1279034-23-9

Quinaprilat-d5

Cat. No.: B563381
CAS No.: 1279034-23-9
M. Wt: 415.501
InChI Key: FLSLEGPOVLMJMN-KKQRNKNXSA-N
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Description

Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril, which is an angiotensin-converting enzyme inhibitor. This compound is primarily used in research settings to study the kinetic isotope effects and as an internal standard in nuclear magnetic resonance experiments. This compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby acting as a vasodilator .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinaprilat-d5 involves the incorporation of deuterium atoms into the Quinapril molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The use of specialized equipment and reagents is essential to maintain the integrity of the deuterium label throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions: Quinaprilat-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Quinaprilat-d5 has several scientific research applications, including:

Mechanism of Action

Quinaprilat-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this conversion, this compound acts as a vasodilator, reducing blood pressure and improving blood flow. The molecular targets involved include the angiotensin-converting enzyme and the bradykinin degradation pathway .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in kinetic isotope effect studies and as an internal standard in nuclear magnetic resonance experiments. This labeling provides enhanced stability and allows for more precise measurements compared to non-labeled compounds .

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSLEGPOVLMJMN-KKQRNKNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662183
Record name (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279034-23-9
Record name (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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